GNE-049
Overview
Description
GNE-049 is a highly potent and selective inhibitor of the cyclic adenosine monophosphate response element binding protein (CREB) binding protein (CBP) and p300 bromodomains. It has shown significant potential in various scientific research applications, particularly in the fields of cancer biology and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-049 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
GNE-049 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: This compound can undergo substitution reactions, particularly at positions where functional groups are present
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
GNE-049 has a wide range of scientific research applications, including:
Epigenetics: this compound selectively inhibits the acetylation of histone H3 at lysine 27, which is a critical marker of enhancer activity.
Neurodegenerative Diseases: This compound has been explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease by preventing the aggregation of alpha-synuclein.
Mechanism of Action
GNE-049 exerts its effects by selectively inhibiting the bromodomains of CBP and p300. These bromodomains are critical for the acetylation of histones, which in turn regulates gene expression. By inhibiting these bromodomains, this compound blocks the transcriptional activity of key oncogenes such as MYC, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
SGC-CBP30: This compound also targets the bromodomains of CBP and p300 and has been used in studies related to cancer and neurodegenerative diseases.
Uniqueness of GNE-049
This compound stands out due to its high selectivity and potency, particularly in inhibiting the CBP and p300 bromodomains. Its ability to penetrate the central nervous system and its favorable pharmacokinetic properties make it a promising candidate for further research and potential therapeutic applications .
Biological Activity
GNE-049 is a selective bromodomain inhibitor targeting the CBP/p300 proteins, which are crucial co-activators in various cellular processes, including transcription regulation related to cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings from various studies.
This compound primarily inhibits the bromodomains of CBP and p300, which play significant roles in acetylation processes that regulate gene expression. The compound exhibits high selectivity for CBP/p300 over other bromodomain-containing proteins, with reported IC50 values of 1.1 nM for CBP and 2.3 nM for p300 . By blocking the binding of acetylated lysines to these bromodomains, this compound disrupts the transcriptional co-activation of oncogenes and other target genes associated with cancer proliferation.
Inhibition of Cancer Cell Proliferation
This compound has demonstrated potent anti-proliferative effects in various prostate cancer (PCa) models. Notably, it reduces the growth of androgen receptor-positive (AR+) PCa cell lines significantly more than enzalutamide, a standard treatment for castration-resistant prostate cancer (CRPC) . In patient-derived xenograft (PDX) models, this compound effectively suppressed tumor growth by downregulating AR target genes such as KLK3 and TMPRSS2 .
Impact on Histone Acetylation
Research indicates that this compound effectively reduces histone acetylation marks associated with active transcription, particularly H3K27ac. This reduction correlates with decreased expression of oncogenes and inhibition of tumor growth in various cancer types . In vitro studies have shown that this compound can decrease H3K27ac levels in cultured cells, thus affecting overall gene expression profiles linked to tumorigenesis .
Case Studies and Experimental Data
- Prostate Cancer Models : In studies involving PDX models of prostate cancer, this compound treatment led to significant reductions in tumor size and weight compared to control groups. The compound's ability to inhibit AR signaling was highlighted as a critical mechanism underlying its anti-tumor activity .
- Neurodegenerative Disease Models : this compound has also been investigated for its effects on α-synuclein aggregation in dopaminergic neurons. It was shown to reduce α-synuclein accumulation significantly, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's .
- Inflammatory Conditions : In microglial cells treated with lipopolysaccharides (LPS), this compound inhibited H3K27ac deposition, demonstrating its role in modulating inflammatory responses through epigenetic reprogramming .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | IC50 Values (nM) | Effects Observed | Model Used |
---|---|---|---|
Prostate Cancer | 1.1 (CBP), 2.3 (p300) | Reduced AR target gene expression; tumor growth inhibition | PDX models |
Neurodegeneration | 4000-fold selectivity | Decreased α-synuclein aggregation | Primary dopaminergic neurons |
Inflammation | Not specified | Inhibited H3K27ac deposition | Microglial cells |
Properties
IUPAC Name |
1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLECMNBTVASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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